Oxima de tiofeno-2-carbaldehído

Descripción general

Descripción

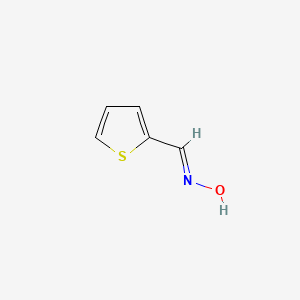

Thiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The oxime functional group is characterized by the presence of a hydroxylamine group attached to a carbon atom of an aldehyde or ketone. Thiophene-2-carbaldehyde oxime is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

Thiophene-2-carbaldehyde oxime has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mecanismo De Acción

Target of Action

Thiophene-2-carbaldehyde oxime (OXM) is primarily used as a corrosion inhibitor for aluminum alloy in an acidic medium . Its primary target is the aluminum alloy AA2024-T3, which is commonly used in aerospace, automotive, marine, and chemical applications due to its high strength/weight ratio and low cost .

Mode of Action

The compound interacts with the aluminum alloy surface, forming a protective layer that prevents corrosion . This interaction is facilitated by the compound’s reactivity, which is described by various global and local descriptors such as EHOMO, ELUMO, energy gap, electronegativity, hardness, and frontier molecular orbital repartitions .

Pharmacokinetics

Its effectiveness as a corrosion inhibitor increases with concentration, achieving maximum values of 940% and 96% at 10-3 M .

Result of Action

The primary result of Thiophene-2-carbaldehyde oxime’s action is the formation of a protective layer on the aluminum alloy surface, which significantly reduces corrosion . The compound acts as a mixed-type inhibitor, and its adsorption obeys the Al Awady, Flory-Huggins, and Temkin isotherms .

Action Environment

The action of Thiophene-2-carbaldehyde oxime is influenced by the environmental conditions. It is particularly effective in an acidic medium, where it protects aluminum alloy from corrosion . The compound’s efficacy may vary depending on the concentration and the specific conditions of the environment .

Análisis Bioquímico

Biochemical Properties

Thiophene-2-carbaldehyde oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, influencing their activity and function. For instance, thiophene-2-carbaldehyde oxime can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of stable complexes between the compound and the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of thiophene-2-carbaldehyde oxime on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiophene-2-carbaldehyde oxime can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it has been reported to alter gene expression patterns, leading to changes in the production of various proteins and enzymes .

Molecular Mechanism

At the molecular level, thiophene-2-carbaldehyde oxime exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For example, thiophene-2-carbaldehyde oxime can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiophene-2-carbaldehyde oxime have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that thiophene-2-carbaldehyde oxime can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of thiophene-2-carbaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, thiophene-2-carbaldehyde oxime can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic functions .

Metabolic Pathways

Thiophene-2-carbaldehyde oxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound may inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolic intermediates .

Transport and Distribution

Within cells and tissues, thiophene-2-carbaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of thiophene-2-carbaldehyde oxime are critical for its biological effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

Thiophene-2-carbaldehyde oxime exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with target biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiophene-2-carbaldehyde oxime can be synthesized through the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium and involves the formation of an oxime via an addition-elimination mechanism .

Industrial Production Methods: Industrial production of thiophene-2-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with controlled temperature and pH to facilitate the formation of the oxime.

Análisis De Reacciones Químicas

Types of Reactions: Thiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Comparación Con Compuestos Similares

Thiophene-2-carbaldehyde oxime can be compared with other thiophene derivatives such as:

Thiophene-2-carboxaldehyde: Similar structure but lacks the oxime group.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an aldehyde or oxime group.

Thiophene-2-amine: Contains an amine group instead of an oxime group.

Uniqueness: Thiophene-2-carbaldehyde oxime is unique due to the presence of both the thiophene ring and the oxime functional group, which imparts distinct chemical and biological properties.

Actividad Biológica

Thiophene-2-carbaldehyde oxime (also known as thiophene-2-aldoxime) is a compound that has garnered attention for its potential biological activities, particularly in the context of reactivating cholinesterases inhibited by organophosphorus compounds (OPs) and its applications in corrosion inhibition and antibacterial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of thiophene-2-carbaldehyde oxime, supported by data tables and relevant case studies.

Thiophene-2-carbaldehyde oxime has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 127.16 g/mol |

| Density | 1.26 g/cm³ |

| Melting Point | 132-136 °C |

| Boiling Point | 212.8 °C at 760 mmHg |

| CAS Number | 29683-84-9 |

Synthesis

Thiophene-2-carbaldehyde oxime can be synthesized through various methods, including the reaction of thiophene-2-carbaldehyde with hydroxylamine. This reaction typically yields high purity and good yields of the desired oxime derivative, which can then be characterized using techniques such as NMR and IR spectroscopy .

Cholinesterase Reactivation

One of the most significant biological activities of thiophene-2-carbaldehyde oxime is its role as a potential reactivator of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphates. Organophosphates are widely used as pesticides and nerve agents, leading to severe cholinergic crises due to the inhibition of these enzymes.

Recent studies have demonstrated that thiophene-2-carbaldehyde oxime derivatives can reactivate BChE inhibited by nerve agents like sarin and cyclosarin. For example, certain derivatives were shown to reactivate cyclosarin-inhibited BChE by up to 70% within two hours . The mechanism involves nucleophilic attack on the phosphorus atom of the inhibited enzyme, allowing for the restoration of enzymatic activity.

Antibacterial Activity

Thiophene derivatives, including thiophene-2-carbaldehyde oxime, have also been evaluated for their antibacterial properties. In vitro studies have shown that these compounds exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics . The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Reactivation Studies : A study published in 2021 highlighted that specific thienostilbene oximes, which include thiophene-2-carbaldehyde oxime, demonstrated varying degrees of reactivation for AChE and BChE inhibited by OPs. The findings indicated that while some derivatives were effective against BChE, they showed limited efficacy against AChE .

- Corrosion Inhibition : Research conducted on the use of thiophene-2-carbaldehyde oxime as a corrosion inhibitor revealed its effectiveness in acidic environments. In a study involving mild steel in hydrochloric acid, thiophene-2-carbaldehyde oxime achieved a corrosion inhibition efficiency of up to 94% at a concentration of 10 M . This property is attributed to its ability to adsorb onto metal surfaces, forming a protective layer.

Propiedades

Número CAS |

29683-84-9 |

|---|---|

Fórmula molecular |

C5H5NOS |

Peso molecular |

127.17 g/mol |

Nombre IUPAC |

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4- |

Clave InChI |

GASLBPLHYRZLLT-XQRVVYSFSA-N |

SMILES |

C1=CSC(=C1)C=NO |

SMILES isomérico |

C1=CSC(=C1)/C=N\O |

SMILES canónico |

C1=CSC(=C1)C=NO |

Pictogramas |

Irritant |

Sinónimos |

thiophene-2-aldoxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiophene-2-carbaldehyde oxime interact with aluminum alloy surfaces to inhibit corrosion?

A1: Thiophene-2-carbaldehyde oxime (OXM) acts as a mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy in hydrochloric acid solutions []. The molecule adsorbs onto the aluminum surface, forming a protective barrier layer that hinders the corrosive attack of the acid []. This adsorption process is driven by the interaction of the molecule's electron-rich sites with the aluminum surface []. These electron-rich sites, identified through DFT calculations, include the nitrogen and oxygen atoms in the oxime group, as well as the π-electrons in the thiophene ring [].

Q2: What computational chemistry techniques were used to study Thiophene-2-carbaldehyde oxime's inhibition properties, and what insights were gained?

A2: Researchers utilized Density Functional Theory (DFT) calculations with the B3LYP functional to investigate the electronic properties and reactivity of Thiophene-2-carbaldehyde oxime []. By analyzing parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap, and molecular orbital distribution, they gained insights into the molecule's ability to interact with the aluminum surface []. Additionally, Monte Carlo simulations were employed to further understand the adsorption behavior of Thiophene-2-carbaldehyde oxime on the Al (111) surface at a molecular level [].

Q3: What experimental techniques were used to evaluate the corrosion inhibition performance of Thiophene-2-carbaldehyde oxime, and what were the key findings?

A3: Electrochemical impedance spectroscopy and potentiodynamic polarization techniques were employed to assess the inhibition performance of Thiophene-2-carbaldehyde oxime on AA2024-T3 aluminum alloy in a 1 M HCl solution []. These techniques revealed that the inhibition efficiency increased with higher concentrations of Thiophene-2-carbaldehyde oxime, reaching a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M []. The polarization curves confirmed the mixed-type inhibition mechanism of the compound, affecting both anodic and cathodic corrosion reactions []. Furthermore, surface characterization techniques like SEM/EDX provided visual confirmation of the protective barrier layer formed by Thiophene-2-carbaldehyde oxime on the aluminum surface [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.